molecular formula C8H7BrClNO2 B6254811 methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate CAS No. 1211518-51-2

methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate

Cat. No. B6254811
CAS RN: 1211518-51-2
M. Wt: 264.5
InChI Key:
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Description

Methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate, or MB3CMP, is a compound widely used in scientific research as a reagent for organic synthesis. It is a versatile compound that can be used to create a wide range of molecules, and it is also known for its low toxicity.

Scientific Research Applications

MB3CMP has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of natural products, such as steroids and alkaloids. Additionally, it is used as a reagent in the synthesis of heterocyclic compounds, and it can be used to synthesize compounds with a wide range of biological activities.

Mechanism of Action

MB3CMP acts as a catalyst in the synthesis of organic compounds. It acts by forming a complex with the reactants, which then undergoes a series of reactions to form the desired product. The reaction is accelerated by the presence of the catalyst, which increases the rate of the reaction.
Biochemical and Physiological Effects
MB3CMP is known to be relatively non-toxic, and it has been shown to have no adverse effects on human health when used in laboratory experiments. It is also known to be biodegradable, and it does not accumulate in the environment. Additionally, it is not known to be an endocrine disruptor or carcinogen.

Advantages and Limitations for Lab Experiments

The main advantages of using MB3CMP in laboratory experiments are its low toxicity and its ability to catalyze a wide range of reactions. Additionally, it is relatively inexpensive and easy to obtain. The main limitation is that it is not suitable for use in reactions that require high temperatures or pressures.

Future Directions

The potential future directions for the use of MB3CMP include its use in the synthesis of new pharmaceuticals and agrochemicals, as well as its use in the synthesis of new materials. Additionally, it could be used in the synthesis of new catalysts, which could be used to accelerate a wide range of reactions. Additionally, it could be used in the synthesis of new biodegradable polymers, which could be used in a wide range of applications. Finally, it could be used in the synthesis of new compounds with a wide range of biological activities.

Synthesis Methods

MB3CMP is synthesized through a two-step process. The first step involves the reaction of bromoacetyl chloride with pyridine-2-carboxylic acid, followed by the reaction of the resulting product with sodium methylate. The reaction yields an intermediate, 5-methyl-2-bromo-6-chloropyridine-3-carboxylic acid, which is then treated with sodium hydride to form the final product, MB3CMP.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate involves the bromination and chlorination of 5-methylpyridine-2-carboxylic acid followed by esterification with methanol.", "Starting Materials": [ "5-methylpyridine-2-carboxylic acid", "Bromine", "Phosphorus tribromide", "Chlorine", "Thionyl chloride", "Methanol", "Triethylamine" ], "Reaction": [ "Step 1: Bromination of 5-methylpyridine-2-carboxylic acid with bromine and phosphorus tribromide in the presence of thionyl chloride to yield methyl 3-bromo-5-methylpyridine-2-carboxylate.", "Step 2: Chlorination of methyl 3-bromo-5-methylpyridine-2-carboxylate with chlorine in the presence of thionyl chloride to yield methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate.", "Step 3: Esterification of methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate with methanol in the presence of triethylamine to yield methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate." ] }

CAS RN

1211518-51-2

Product Name

methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.5

Purity

95

Origin of Product

United States

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